

# Comparative analysis of 8-Oxa-2-azaspiro[4.5]decane derivatives' bioactivity

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## Compound of Interest

Compound Name: 8-Oxa-2-azaspiro[4.5]decane

Cat. No.: B1327047

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A Comparative Analysis of the Bioactivity of **8-Oxa-2-azaspiro[4.5]decane** and its Analogs

The **8-oxa-2-azaspiro[4.5]decane** scaffold and its derivatives have emerged as a versatile platform in medicinal chemistry, demonstrating a wide range of biological activities. These compounds, characterized by a spirocyclic system containing both oxygen and nitrogen heteroatoms, have been investigated for their potential as antitumor agents, central nervous system ligands, and modulators of mitochondrial function. This guide provides a comparative analysis of the bioactivity of various derivatives, presenting key experimental data, detailed protocols for relevant assays, and visualizations of associated biological pathways.

## Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of different azaspiro[4.5]decane derivatives, focusing on their antitumor effects, sigma-1 ( $\sigma_1$ ) receptor affinity, and inhibition of the mitochondrial permeability transition pore (mPTP).

Table 1: Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

Compound	A549 (IC50, $\mu\text{M}$ )	MDA-MB-231 (IC50, $\mu\text{M}$ )	Hela (IC50, $\mu\text{M}$ )
6d	0.26	-	-
8d	-	0.10	-
6b	-	-	0.18

Data sourced from a study on novel 1-Oxa-4-azaspiro[4.5]decane derivatives. The compounds were evaluated for their in vitro anticancer effects against human lung (A549), breast (MDA-MB-231), and cervical (Hela) cancer cell lines[1].

Table 2: Sigma-1 ( $\sigma_1$ ) Receptor Binding Affinity of Azaspiro[4.5]decane Derivatives

Compound	Structure	Ki ( $\sigma_1$ ) (nM)	Selectivity ( $\sigma_2/\sigma_1$ )
5a	8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxo-8-azaspiro[4.5]decane	$5.4 \pm 0.4$	30-fold
8	1-oxa-8-azaspiro[4.5]decane derivative	0.61 - 12.0	2 - 44

Compound 5a was identified as a high-affinity ligand for  $\sigma_1$  receptors, suggesting its potential for tumor imaging[2]. Compound 8 represents a series of 1-oxa-8-azaspiro[4.5]decane derivatives with nanomolar affinity for  $\sigma_1$  receptors[3].

Table 3: Mitochondrial Permeability Transition Pore (mPTP) Inhibition by 1,3,8-Triazaspiro[4.5]decane Derivatives

Compound Series	Target	Mechanism of Action
1,3,8-Triazaspiro[4.5]decan-2-one	Mitochondrial Permeability Transition Pore (mPTP)	Inhibition of mPTP opening by targeting the c subunit of F1/FO-ATP synthase.
1,3,8-Triazaspiro[4.5]decane-2,4-dione	Myeloid Cells	Demonstrated myelostimulating activity in cyclophosphamide-induced myelodepressive syndrome.

Studies have shown that 1,3,8-triazaspiro[4.5]decane derivatives can act as inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in cell death pathways[4][5]. Another study highlighted the myelostimulating properties of related derivatives[6].

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the analysis of **8-oxa-2-azaspiro[4.5]decane** derivatives.

### Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- **Cell Seeding:** Plate cells (e.g., A549, MDA-MB-231, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds (e.g., 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives) and incubate for a further 48-72 hours.
- **MTT Addition:** Add 20  $\mu$ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150  $\mu$ L of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: The IC<sub>50</sub> value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

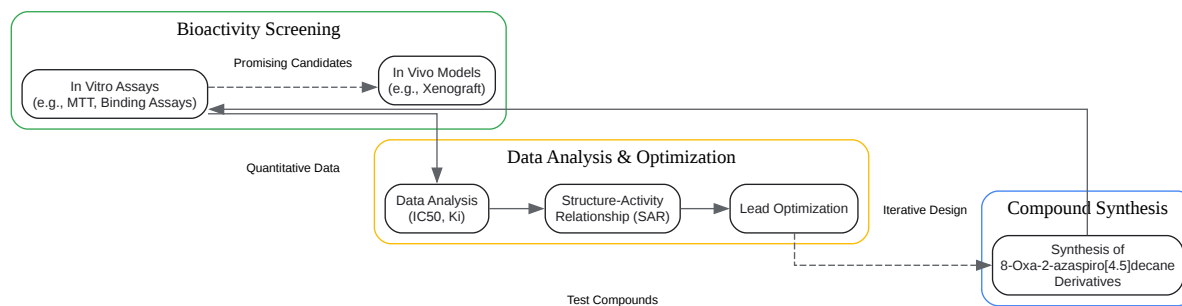
## Sigma-1 ( $\sigma_1$ ) Receptor Binding Assay

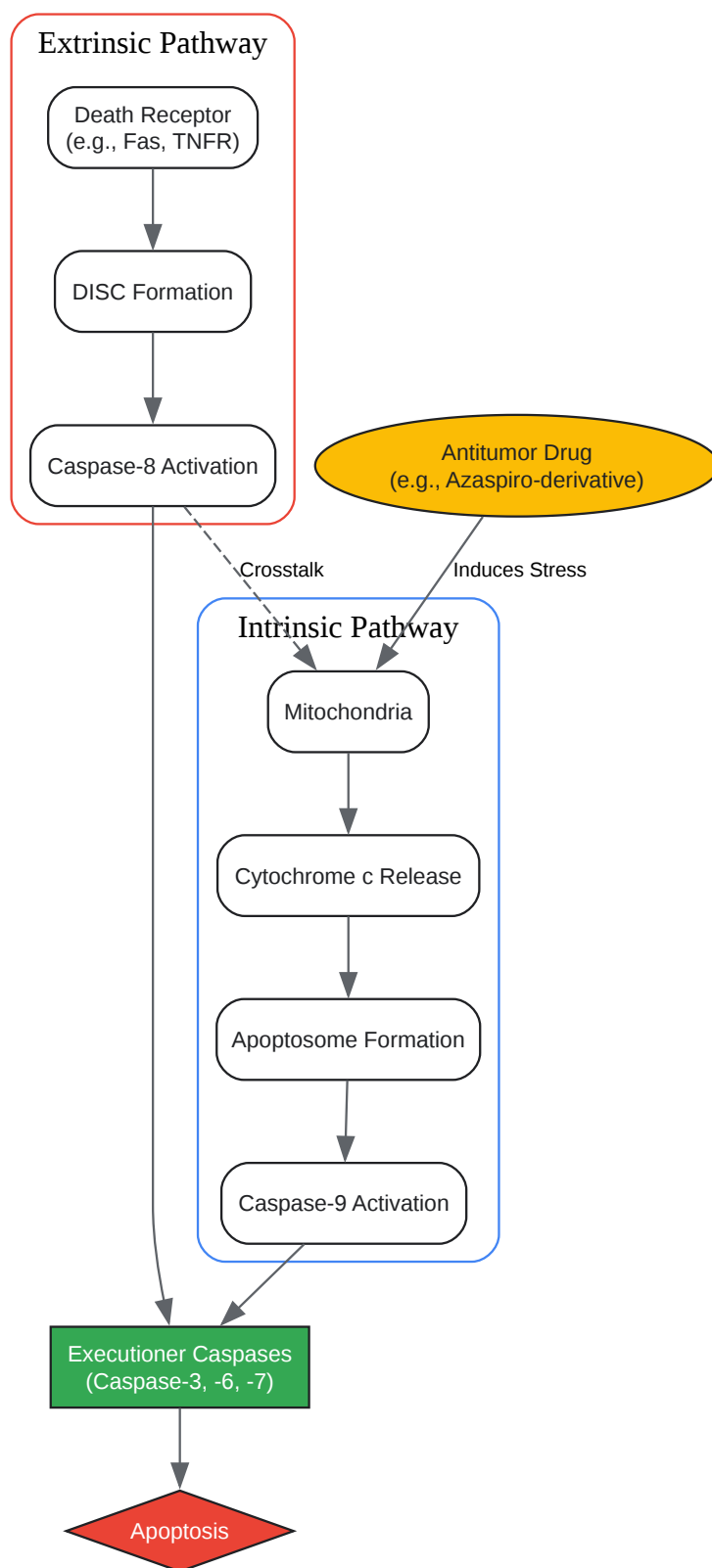
This radioligand binding assay is used to determine the affinity of a compound for the  $\sigma_1$  receptor.

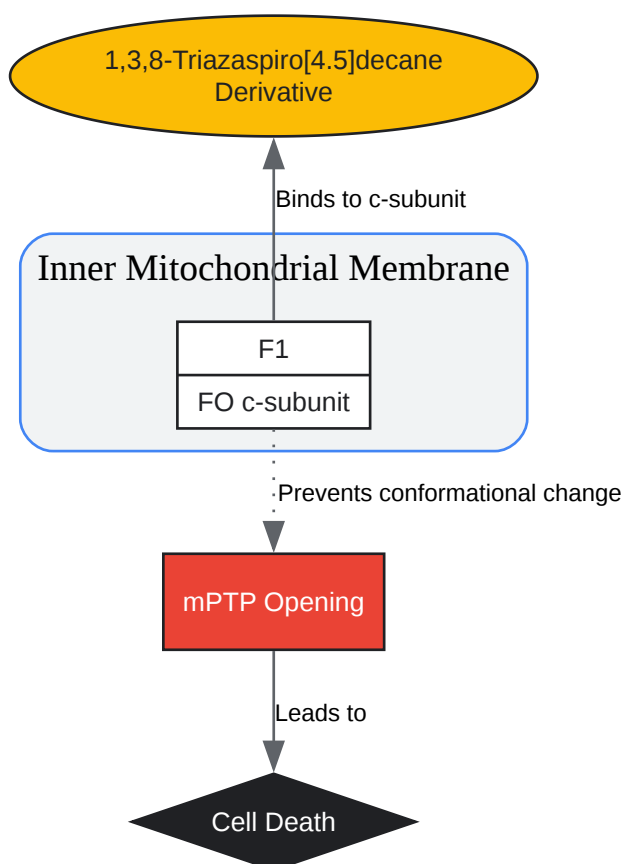
- Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing  $\sigma_1$  receptors.
- Binding Reaction: In a final volume of 200  $\mu$ L, incubate the membrane preparation with a radioligand (e.g., [<sup>3</sup>H]-(+)-pentazocine) and various concentrations of the competing test compound (e.g., **8-oxa-2-azaspiro[4.5]decane** derivatives).
- Incubation: Incubate the mixture at 37°C for 120 minutes.
- Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
- Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
- Radioactivity Measurement: Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis: The K<sub>i</sub> value, representing the inhibitory constant of the test compound, is calculated using the Cheng-Prusoff equation.

## Visualizations

The following diagrams illustrate key experimental workflows and biological pathways relevant to the bioactivity of **8-oxa-2-azaspiro[4.5]decane** derivatives.







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